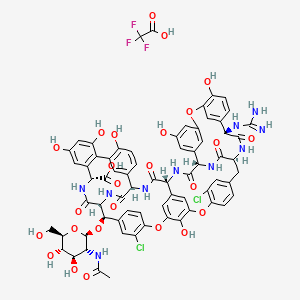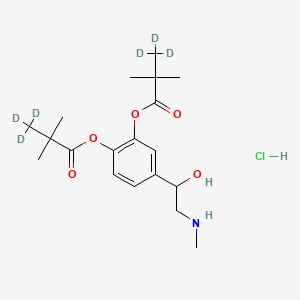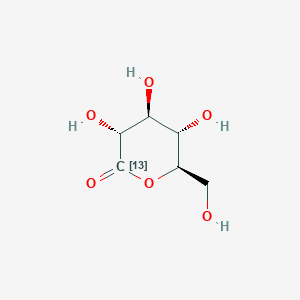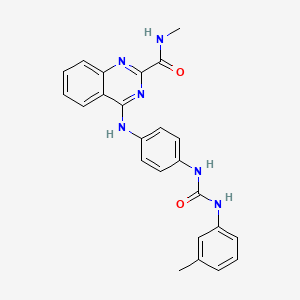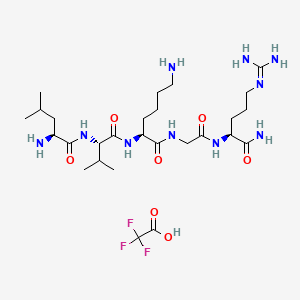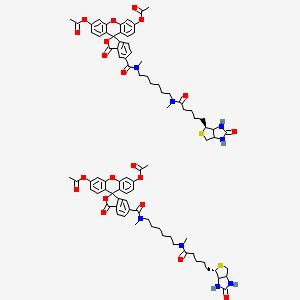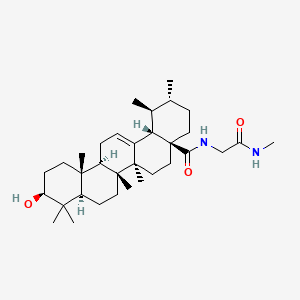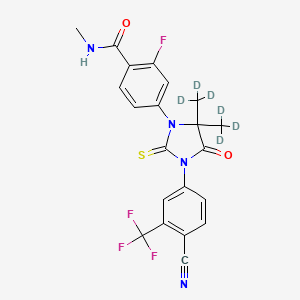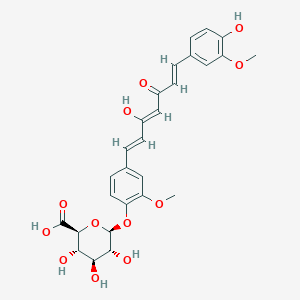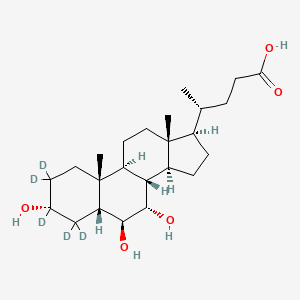
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is a deuterium-labeled derivative of 4-Aminobiphenyl b-D-Glucuronide Sodium Salt. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium labeling allows for precise quantification and tracking in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves the deuteration of 4-Aminobiphenyl followed by glucuronidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The glucuronidation step involves the reaction of the deuterated 4-Aminobiphenyl with glucuronic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and glucuronic acid, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry.
Biology: Employed in metabolic studies to trace the biotransformation of 4-Aminobiphenyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of drugs containing 4-Aminobiphenyl.
Industry: Applied in the development of new materials and chemicals, where precise quantification of 4-Aminobiphenyl derivatives is required.
Mechanism of Action
The mechanism of action of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves its role as a tracer in analytical studies. The deuterium labeling allows for the precise tracking of the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical analyses.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl b-D-Glucuronide Sodium Salt: The non-deuterated version of the compound.
4-Aminobiphenyl: The parent compound without glucuronidation.
Deuterated Biphenyl Derivatives: Other biphenyl compounds labeled with deuterium.
Uniqueness
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement and tracking are crucial.
Properties
Molecular Formula |
C18H18NNaO6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)anilino]oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1/i1D,2D,3D,4D,5D; |
InChI Key |
ZXJUCVIKNNGTAE-VLVAMFIPSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
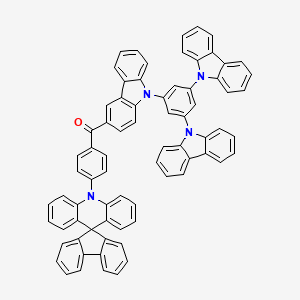
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
